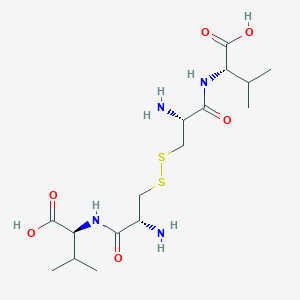

(H-Cys-Val-OH)2

概要

説明

“(H-Cys-Val-OH)2” is a peptide compound. It is composed of two amino acids, cysteine (Cys) and valine (Val), linked together . The “OH” at the end indicates the presence of a hydroxyl group. This compound is used in peptide synthesis .

Synthesis Analysis

The synthesis of peptides like “(H-Cys-Val-OH)2” typically involves solid-phase peptide synthesis (SPPS), a method that has made peptide synthesis simple, rapid, and easily adapted to automation . The process involves the coupling of amino acids in a specific sequence. The coupling reaction can be efficiently performed with low levels of racemization .Molecular Structure Analysis

The molecular structure of “(H-Cys-Val-OH)2” is determined by the arrangement of its constituent amino acids, Cys and Val. Tools like PepDraw can be used to draw the primary structure of the peptide and calculate theoretical peptide properties.Chemical Reactions Analysis

The chemical reactions involving “(H-Cys-Val-OH)2” would depend on the specific conditions and reactants present. For instance, in the context of peptide synthesis, the compound might undergo reactions such as coupling with other amino acids or cleavage from the solid-phase resin .Physical And Chemical Properties Analysis

The physical and chemical properties of “(H-Cys-Val-OH)2” would be influenced by its molecular structure and the properties of its constituent amino acids. For instance, its solubility would be affected by the polarity of the amino acids, while its reactivity would be influenced by the functional groups present .科学的研究の応用

Hydrophobic Core Studies

The compound has been studied in the context of hydrophobic core manipulations in proteins like ribonuclease T1. Alterations in the hydrophobic core, including the substitution of valine with cysteine, have shown considerable effects on the thermodynamic stability of enzymes. These studies highlight the importance of precise amino acid composition in protein stability and function (De Vos et al., 2001).

Antigenic Determinants Prediction

Research has revealed that residues like Cys and Val, when present on protein surfaces, are likely to be part of antigenic sites. The use of physicochemical properties and amino acid frequencies in experimentally known epitopes has been employed to predict antigenic determinants in proteins, including those containing cysteine and valine (Kolaskar & Tongaonkar, 1990).

High-Specific-Activity Labeling

A study discusses a novel method for incorporating bioactive peptides, like those containing cysteine, into a technetium-99m coordination complex. This research is crucial in developing new techniques for efficient labeling of short peptide sequences, enhancing the specific activity in medical applications (Boschi et al., 2001).

Binding Mode in Peptide Ligands

Research on Urotensin-II receptor, involving peptides like H-Glu-Thr-Pro-Asp-c[Cys-Phe-Trp-Lys-Tyr-Cys]-Val-OH, has provided insights into the binding mode of peptide ligands. This study contributes to understanding the receptor-ligand interactions, vital for designing more effective therapeutic agents (Grieco et al., 2009).

Zinc Complexation Studies

The compound has been involved in studies on zinc complexation with dipeptides containing cysteine. These studies provide insights into the behavior of metal-peptide interactions, which are crucial in understanding biochemical pathways and developing therapeutic agents (Gockel & Vahrenkamp, 1996).

Safety And Hazards

将来の方向性

The future directions for research on “(H-Cys-Val-OH)2” could involve further exploration of its potential applications, particularly in the field of peptide synthesis . Additionally, more detailed studies on its physical and chemical properties, as well as its biological activity, could be beneficial.

特性

IUPAC Name |

(2S)-2-[[(2R)-2-amino-3-[[(2R)-2-amino-3-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-oxopropyl]disulfanyl]propanoyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30N4O6S2/c1-7(2)11(15(23)24)19-13(21)9(17)5-27-28-6-10(18)14(22)20-12(8(3)4)16(25)26/h7-12H,5-6,17-18H2,1-4H3,(H,19,21)(H,20,22)(H,23,24)(H,25,26)/t9-,10-,11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHJIFVBOMNBMRL-BJDJZHNGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(CSSCC(C(=O)NC(C(C)C)C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CSSC[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30N4O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(H-Cys-Val-OH)2 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

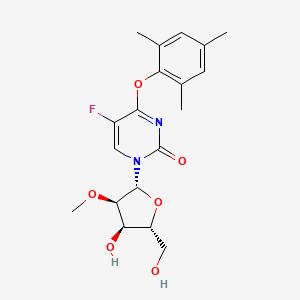

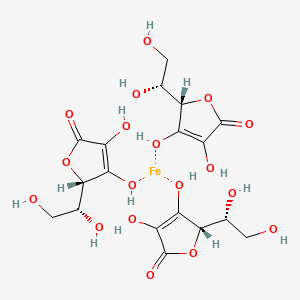

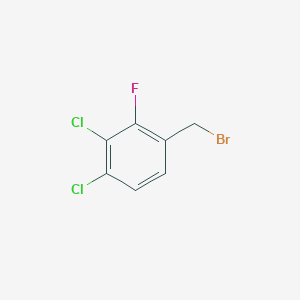

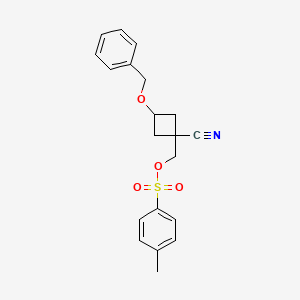

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(Piperidin-3-yl)piperidin-4-yl]methanol dihydrochloride](/img/structure/B1447161.png)

![3-Bromo-5-chloro-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B1447162.png)